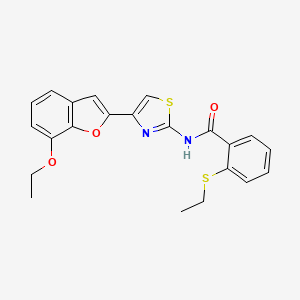

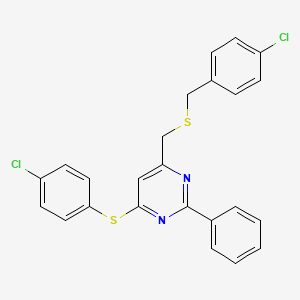

![molecular formula C10H12N2OS B2476864 1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 14089-00-0](/img/structure/B2476864.png)

1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C10H12N2OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure of “this compound”, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not provided in the sources I have.Scientific Research Applications

Carbon-Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation process using modified Migita reaction conditions, applied in the synthesis of a former antiasthma drug candidate. This reaction was further developed into a general method for thioaryl halide cross-coupling, demonstrating its broad applicability in organic synthesis (Norris & Leeman, 2008).

Ionic Liquid Applications : A study by van den Broeke et al. (2002) introduced a novel fluorous room-temperature ionic liquid for homogeneous hydrosilylation reactions, showing potential in catalyst recycling and demonstrating fluorous biphasic behavior. This research indicates the utility of imidazole derivatives in green chemistry applications (van den Broeke, Winter, Deelman, & van Koten, 2002).

Catalysis in Organic Synthesis : Zolfigol et al. (2013) reported on an ionic liquid that catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its efficiency under solvent-free conditions. This illustrates the role of such compounds in facilitating environmentally-friendly chemical synthesis (Zolfigol et al., 2013).

Thermochemical Properties : Emel’yanenko et al. (2017) studied the vapor pressures and standard enthalpies of vaporization of various phenyl substituted imidazoles. This research provides valuable data for the practical application of these compounds in various industrial processes (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Synthesis of Novel Structures : Mallah (2020) focused on the design and synthesis of new structures of imidazolium salts, showcasing the diverse applications of these compounds in potential drug development (Mallah, 2020).

Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated the microwave-assisted synthesis of novel functionalized hydantoin derivatives, converting them to 5-(Z) arylidene-4H-imidazoles. This research highlights the efficiency of modern synthetic techniques in the preparation of these compounds (Kamila, Ankati, & Biehl, 2011).

properties

IUPAC Name |

1-(3-methylsulfanylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXBMIPVXLRMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

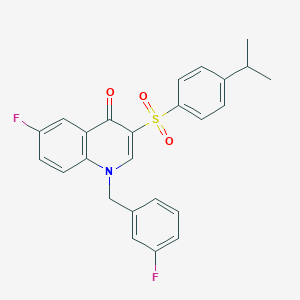

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)

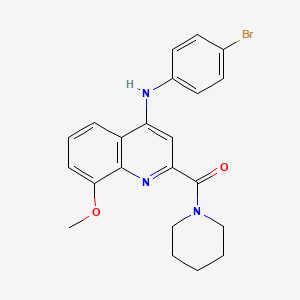

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)

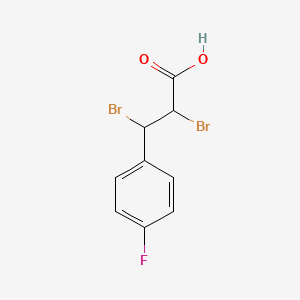

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)